N-(1-benzylpiperidin-4-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a piperidine ring conjugated to a benzyl group and a bipyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the benzyl group. The bipyrazole moiety is then synthesized and coupled with the piperidine derivative under specific reaction conditions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: A related compound with similar structural features.
N-(1-benzylpiperidin-4-yl)benzene-1,2-diamine: Another compound with a piperidine ring and benzyl group.
Uniqueness
N-(1-benzylpiperidin-4-yl)-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its bipyrazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H28N6O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H28N6O/c1-15-21(16(2)27(3)26-15)19-13-20(25-24-19)22(29)23-18-9-11-28(12-10-18)14-17-7-5-4-6-8-17/h4-8,13,18H,9-12,14H2,1-3H3,(H,23,29)(H,24,25) |
InChI Key |
BVMWJTFWZXQHSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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